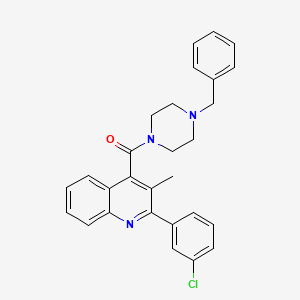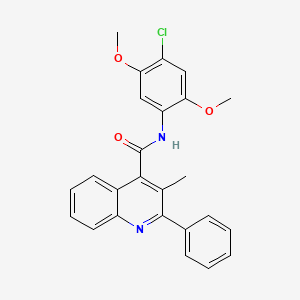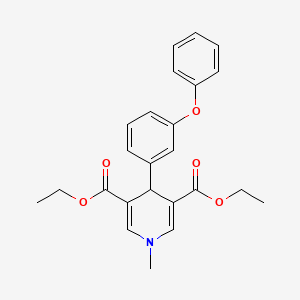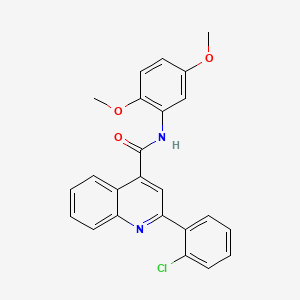
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE
Overview
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group can be attached through a nucleophilic substitution reaction, where piperazine reacts with benzyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzylpiperazine moiety can undergo substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-PHENYLQUINOLINE: Lacks the 3-chlorophenyl group.
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-METHOXYPHENYL)-3-METHYLQUINOLINE: Contains a methoxy group instead of a chlorine atom.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE is unique due to the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-chlorophenyl)-3-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O/c1-20-26(28(33)32-16-14-31(15-17-32)19-21-8-3-2-4-9-21)24-12-5-6-13-25(24)30-27(20)22-10-7-11-23(29)18-22/h2-13,18H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVCKEYDUPKMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(4-methylphenyl)-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3520227.png)
![4-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzamide](/img/structure/B3520229.png)

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3520235.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B3520241.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3520252.png)
![3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3520254.png)
![N-(4-chlorophenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3520260.png)
![N,4-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3520268.png)


![N-(2,3-dimethylphenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3520291.png)
![N-(4-fluorophenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3520312.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B3520323.png)
